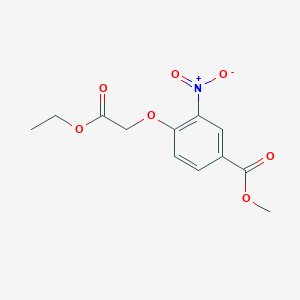
4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol is a synthetic organic compound that features a benzoxaborole core with difluoro and trimethylsilyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoro-2-hydroxybenzoic acid and trimethylsilyl chloride.
Formation of Benzoxaborole Core: The benzoxaborole core is formed through a cyclization reaction, often involving the use of a boron source such as boric acid or boron trichloride.
Introduction of Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoxaborole core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzoxaboroles, while oxidation and reduction reactions can lead to different oxidation states of the benzoxaborole core.
Scientific Research Applications
4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Catalysis: It can serve as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and other biological macromolecules.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol involves its interaction with specific molecular targets. The benzoxaborole core can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is often mediated through the formation of a boronate ester with serine or threonine residues in the enzyme’s active site. The difluoro and trimethylsilyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,6-Difluoro-5-(trifluoromethyl)-1,3-phenylene: This compound shares the difluoro substitution but differs in the presence of a trifluoromethyl group instead of a trimethylsilyl group.
4,6-Difluoro-5-pyrimidine formaldehyde: Another difluoro-substituted compound with a different core structure.
Uniqueness
4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol is unique due to the combination of its benzoxaborole core with difluoro and trimethylsilyl substituents. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
651326-80-6 |
|---|---|
Molecular Formula |
C10H13BF2O2Si |
Molecular Weight |
242.10 g/mol |
IUPAC Name |
(4,6-difluoro-1-hydroxy-3H-2,1-benzoxaborol-5-yl)-trimethylsilane |
InChI |
InChI=1S/C10H13BF2O2Si/c1-16(2,3)10-8(12)4-7-6(9(10)13)5-15-11(7)14/h4,14H,5H2,1-3H3 |
InChI Key |
ACPDQUQNUKCXJJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC(=C(C(=C2CO1)F)[Si](C)(C)C)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12592745.png)
![Pyridine, 2-[[(3-methylphenyl)methyl]thio]-](/img/structure/B12592750.png)
![8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid](/img/structure/B12592751.png)
![1-Butyl-3-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12592757.png)
![{2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12592762.png)

![1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene](/img/structure/B12592765.png)
![3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12592773.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592775.png)
![2-Bromoazuleno[2,1-b]thiophene-7,9-dione](/img/structure/B12592778.png)

![N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide](/img/structure/B12592813.png)


